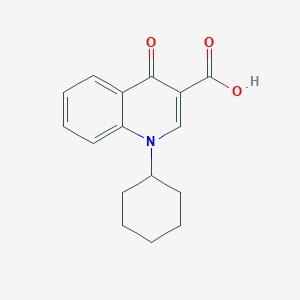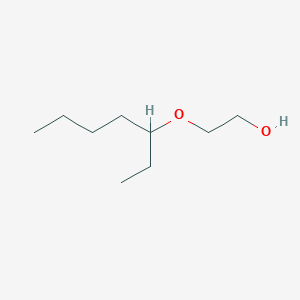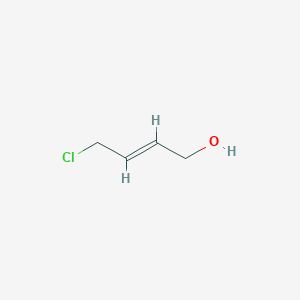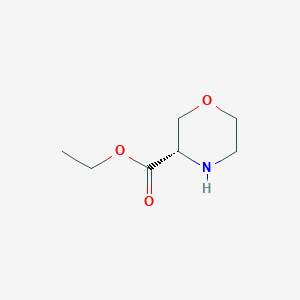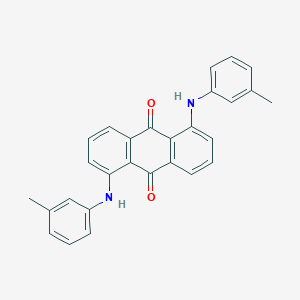![molecular formula C13H19NO2 B154933 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde CAS No. 128501-82-6](/img/structure/B154933.png)
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from an acyclic, non-aromatic precursor, involving cyclisation, aromatisation, formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation . This demonstrates the complexity that might be involved in synthesizing substituted benzaldehydes.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using spectroscopic methods and density functional theory (DFT). For example, the optimized geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), thermodynamic parameters, and atomic charges of 4-hexyloxy-3-methoxybenzaldehyde were calculated and compared with experimental data . These techniques could similarly be applied to analyze the molecular structure of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of forming complexes with metals. For instance, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone was used to form complexes with Ni(II) and Mo(VI), indicating the potential for such compounds to act as ligands in coordination chemistry . This suggests that 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde may also participate in chemical reactions leading to the formation of metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic methods. The study of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one provided insights into electronic properties, thermodynamic parameters, geometric properties, HOMO-LUMO energies, Mulliken atomic charges, and molecular electrostatic potential (MEP) . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde as well.
Relevant Case Studies
While no direct case studies on 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde were provided, the studies on related compounds offer valuable information. For example, the crystal structure of a hydrazone derivative was determined, revealing the dihedral angle between benzene rings and the presence of intramolecular hydrogen bonding . Such structural details are important for predicting the reactivity and interaction of similar compounds with other molecules.
Applications De Recherche Scientifique
Fluorescence Sensing of Superoxide Anion
- Scientific Field: Chemistry, specifically fluorescence sensing .
- Application Summary: The compound 7-diethylamino-4-methyl-3,4-dihydrocoumarin, which is structurally similar to the compound you mentioned, has been used in the fluorescence sensing of superoxide anion .
- Methods of Application: The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .
- Results or Outcomes: This method has been reported to have the advantage of evaluating O2 sensing probes in anhydrous DMSO instead of in aqueous buffers when using KO2 as the surrogate of O2 .
Fluorination Reagents
- Scientific Field: Organic Chemistry .
- Application Summary: Compounds with the general structure R2N ForR3N+F, which could potentially include the compound you mentioned, have been used as fluorination reagents .
- Methods of Application: These compounds are used as a source of electrophilic fluorine. They are milder, safer, more stable, and less expensive to produce than previous reagents .
- Results or Outcomes: These reagents have been found to be as reactive as established reagents in some cases, while also capable of a degree of selectivity that was previously unattainable .
Excited State Complexes of Coumarin Derivatives
- Scientific Field: Fluorescence Chemistry .
- Application Summary: Exciplex formation of different coumarin derivatives including 7−methoxy coumarin, 7−hydroxy coumarin show wide application in synthesis of various other derivatives and they can be used as dye due to their prominent fluorescence properties .
- Methods of Application: These derivatives show remarkable fluorescence properties, so they can be utilized as LASER dyes .
- Results or Outcomes: Exciplexes and excimers of coumarin are widely used in lasers .
Synthesis of Biomolecules
- Scientific Field: Organic Chemistry .
- Application Summary: Reaction of alkynoate and 2-phenyl-2-oxoacetic acid was performed in presence of different catalysts (Ag 2 CO 3 and AgNO 3), oxidants (K 2 S 2 O 8, (NH 4) 2 S 2 O 8, oxone, PhI(OAc) 2 and TBHP), additives (Na 2 CO 3, NaOAc, KHCO 3 and KOH) and solvents (DMF, MeCN, DMF-H 2 O and MeCN-H 2 O) .
- Methods of Application: The reaction was performed in the presence of different catalysts, oxidants, additives, and solvents .
- Results or Outcomes: The reaction resulted in the synthesis of biomolecules .
Skin Photosensitizing Material
- Scientific Field: Dermatology .
- Application Summary: Furocoumarins, which are useful derivatives of coumarin, act as skin photosensitizing material due to their exciting exciplex states .
- Methods of Application: These compounds are found in many plants and are used to provide protection from predators . They are also found in human nutrition, such as in carrots, celery, parsley, citrus food, coffee, wine, black and green tea .
- Results or Outcomes: These compounds show a double amplified spontaneous emission band due to the generation of super exciplexes in coumarins .
Fluorescence Detection Methods
- Scientific Field: Biochemistry .
- Application Summary: The compound you mentioned could potentially be used in fluorescence detection methods .
- Methods of Application: These methods involve the design and synthesis of substrate probes, the acquisition of recombinant proteins, and the establishment of accurate molecular-level screening methods .
- Results or Outcomes: These methods are particularly good at establishing fluorescence detection methods .
Safety And Hazards
Propriétés
IUPAC Name |
3-(diethylaminomethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINHGROAQWCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343608 | |
| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |
CAS RN |
128501-82-6 | |
| Record name | 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128501-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



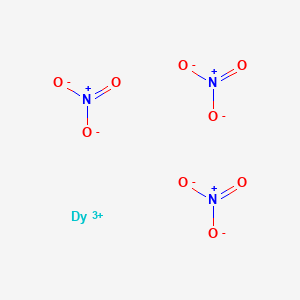
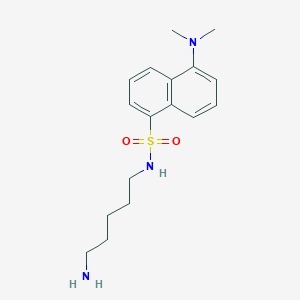

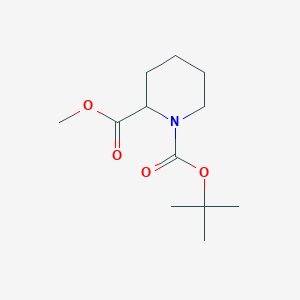

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)

